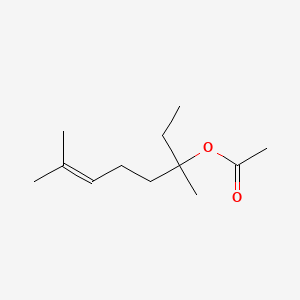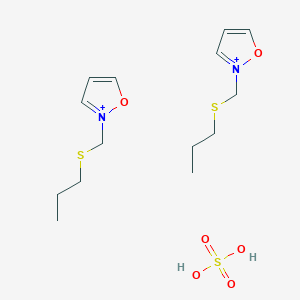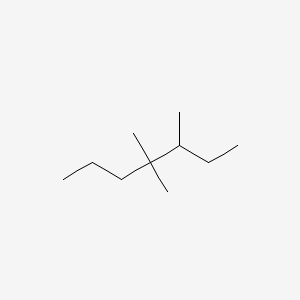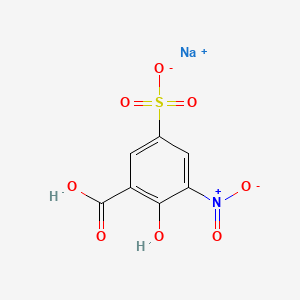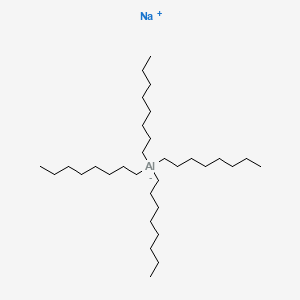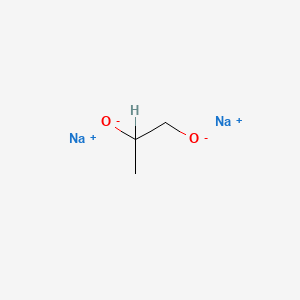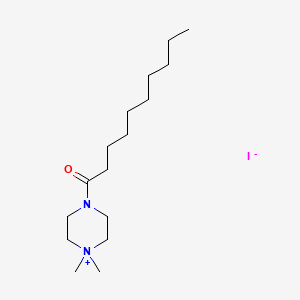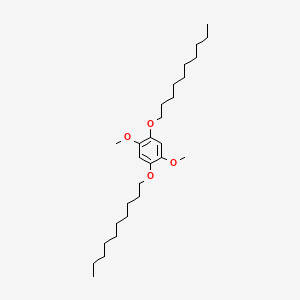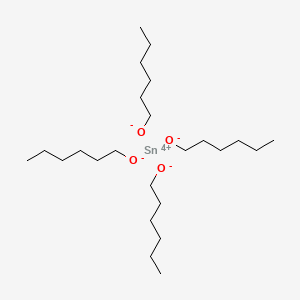
Tin tetra(hexanolate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin tetra(hexanolate) is an organotin compound with the chemical formula C24H54O4Sn. It is a coordination complex where a tin(IV) ion is bonded to four hexanolate ligands. This compound is known for its applications in various fields, including catalysis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Tin tetra(hexanolate) can be synthesized through the reaction of tin(IV) chloride with hexanol in the presence of a base. The reaction typically proceeds as follows:
SnCl4+4C6H13OH→Sn(OC6H13)4+4HCl
This reaction is usually carried out under an inert atmosphere to prevent the hydrolysis of tin(IV) chloride. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of tin tetra(hexanolate) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Tin tetra(hexanolate) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The hexanolate ligands can be substituted with other alkoxides or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with other alcohols or alkoxides can lead to ligand exchange.
Major Products
Oxidation: Tin oxides (e.g., SnO2).
Reduction: Lower oxidation state tin compounds.
Substitution: New tin alkoxides with different ligands.
科学的研究の応用
Tin tetra(hexanolate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Medicine: Research is ongoing into its use in drug delivery systems and as a precursor for radiopharmaceuticals.
Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
作用機序
The mechanism of action of tin tetra(hexanolate) in catalytic processes involves the coordination of the tin center with reactants, facilitating their transformation. The tin ion acts as a Lewis acid, activating substrates and stabilizing transition states. This enhances the rate of chemical reactions and improves product yields.
類似化合物との比較
Similar Compounds
Tin tetra(ethanolate): Similar structure but with ethanolate ligands.
Tin tetra(butanolate): Contains butanolate ligands instead of hexanolate.
Tin tetra(phenolate): Features phenolate ligands.
Uniqueness
Tin tetra(hexanolate) is unique due to its specific ligand structure, which imparts distinct solubility and reactivity properties. The longer carbon chain of the hexanolate ligands provides different steric and electronic effects compared to shorter or aromatic ligands, making it suitable for specific applications in catalysis and materials science.
特性
CAS番号 |
93840-03-0 |
|---|---|
分子式 |
C24H52O4Sn |
分子量 |
523.4 g/mol |
IUPAC名 |
hexan-1-olate;tin(4+) |
InChI |
InChI=1S/4C6H13O.Sn/c4*1-2-3-4-5-6-7;/h4*2-6H2,1H3;/q4*-1;+4 |
InChIキー |
NIRYGOQSAJECEU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC[O-].CCCCCC[O-].CCCCCC[O-].CCCCCC[O-].[Sn+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


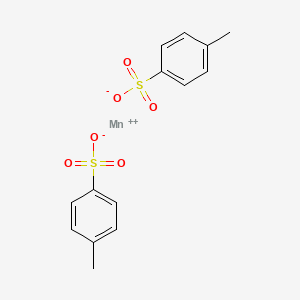

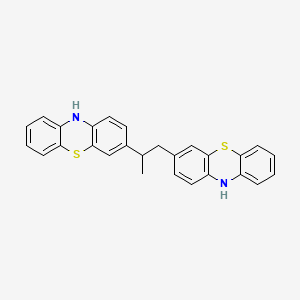

![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
